Formoterol beta-D-glucuronide is a metabolite of formoterol, a long-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease. Formoterol itself is administered via inhalation and is known for its rapid onset and prolonged action. The beta-D-glucuronide derivative arises from the metabolic pathway involving glucuronidation, which is essential for the drug's elimination from the body.
Formoterol was first synthesized in the 1970s and has been used clinically since the late 1990s. It is derived from phenolic compounds and undergoes various metabolic transformations in the liver, leading to the formation of several metabolites, including formoterol beta-D-glucuronide. This compound is typically identified in urine following administration of formoterol, indicating its role in drug metabolism and pharmacokinetics.
Formoterol beta-D-glucuronide belongs to the class of glucuronides, which are conjugates formed through the enzymatic reaction of glucuronic acid with various substrates, including drugs. It is specifically classified as a secondary metabolite resulting from the phase II metabolic process of formoterol.
The synthesis of formoterol beta-D-glucuronide occurs primarily through glucuronidation, a process facilitated by UDP-glucuronosyltransferase enzymes in the liver. This reaction typically involves:
The glucuronidation process is stereoselective; studies have shown that different enantiomers of formoterol undergo glucuronidation at varying rates, with (S; S)-formoterol being metabolized more rapidly than (R; R)-formoterol .
The molecular formula for formoterol beta-D-glucuronide can be derived from that of formoterol (CHNO) by adding a glucuronic acid moiety. The structure features:
The average molecular weight of formoterol is approximately 344.4049 g/mol . The structural representation can be visualized using chemical drawing software or databases.
Formoterol beta-D-glucuronide primarily participates in metabolic reactions involving its conversion back to formoterol under specific conditions, particularly during hydrolysis by β-glucuronidase enzymes found in biological systems.
The hydrolysis reaction can be summarized as follows:
This reaction highlights the reversible nature of glucuronidation and its role in drug metabolism.
Formoterol acts as an agonist at beta-2 adrenergic receptors located primarily in bronchial smooth muscle. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:
The selectivity for beta-2 receptors over beta-1 receptors (approximately 200-fold) minimizes cardiovascular side effects, making it suitable for respiratory therapies .
Relevant data indicate that pharmacokinetic parameters such as half-life and clearance rates are influenced by individual metabolic variations .
Formoterol beta-D-glucuronide serves several important roles in scientific research:
Formoterol β-D-glucuronide is the primary inactive metabolite of the bronchodilator formoterol, formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation. Its molecular formula is C₂₅H₃₂N₂O₁₀, with a molecular weight of 520.53 g/mol [1] [6]. Structurally, it consists of:
This conjugation increases the metabolite’s water solubility, facilitating renal excretion. The glucuronide linkage adopts a chair conformation (⁴C₁) in the pyranose ring, stabilized by intramolecular hydrogen bonds between the 2-OH/3-OH groups and the carboxylate moiety [7] [9]. The structure was confirmed through:
Table 1: Structural Comparison of Formoterol and Formoterol β-D-Glucuronide
Characteristic | Formoterol | Formoterol β-D-Glucuronide |
---|---|---|
Molecular Formula | C₁₉H₂₄N₂O₄ | C₂₅H₃₂N₂O₁₀ |
Molecular Weight (g/mol) | 344.40 | 520.53 |
Key Functional Groups | Phenolic -OH, Secondary amine | Glucuronosyl ester, Carboxylic acid |
Calculated logP | 1.8 | -0.9 |
Solubility | Low aqueous solubility | High aqueous solubility |
Formoterol contains two chiral centers, generating four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Clinically, it is administered as a racemic mixture of (R,R)- and (S,S)-enantiomers [6] [10]. Key differences:
The glucuronide metabolites retain the chiral configuration of their parent enantiomers. Stereospecific synthesis yields distinct glucuronides: (R,R)-formoterol β-D-glucuronide (CAS 615551-59-2) and (S,S)-formoterol β-D-glucuronide [7] [9].
Table 2: Stereoisomers of Formoterol and Their Biological Significance
Stereoisomer | β₂-Agonist Activity | Clinical Relevance | Glucuronide Metabolite |
---|---|---|---|
(R,R) | High (EC₅₀ = 1–3 nM) | Therapeutic bronchodilation | (R,R)-Formoterol β-D-glucuronide |
(S,S) | Negligible (>1000× lower) | Considered pharmacologically inert | (S,S)-Formoterol β-D-glucuronide |
(R,S)/(S,R) | Intermediate (~10× lower than (R,R)) | Not present in racemic formulations | Not reported in vivo |
Glucuronidation of formoterol exhibits marked stereoselectivity, though paradoxically favoring the inactive (S,S)-enantiomer in vitro:
Table 3: Kinetic Parameters for Stereoselective Glucuronidation of Formoterol in Human Liver Microsomes [2]
Enantiomer | Km (μM) | Vmax (pmol·min⁻¹·mg⁻¹) | Vmax/Km (μL·min⁻¹·mg⁻¹) |
---|---|---|---|
(R,R) | 827.6 (median) | 2625 (median) | 3.17 |
(S,S) | 840.4 (median) | 4304 (median) | 5.12 |
However, in vivo urinary excretion in humans after oral rac-formoterol administration shows:
This apparent contradiction arises from:
Table 4: Urinary Excretion of Formoterol Enantiomers and Metabolites After Oral rac-Formoterol (60 μg) in Humans [5]
Compound Excreted | Median % of Administered Dose | Stereoselectivity Ratio (RR/SS) |
---|---|---|
Unchanged (R,R)-formoterol | 2.1% | 0.60 |
Unchanged (S,S)-formoterol | 3.5% | — |
(R,R)-Glucuronide | 21.0% | 2.04 |
(S,S)-Glucuronide | 10.3% | — |
Gender may further modulate stereoselectivity: One female subject showed reversed glucuronidation ratios compared to males, suggesting hormonal influences on UGT activity [5]. This stereochemical complexity contributes to variable systemic exposure to active (R,R)-formoterol, potentially impacting duration of bronchodilation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: